molecular formula C5H4N2O B127933 2-(Oxazol-2-YL)acetonitrile CAS No. 809533-78-6

2-(Oxazol-2-YL)acetonitrile

Cat. No. B127933
CAS RN: 809533-78-6
M. Wt: 108.1 g/mol
InChI Key: GBVNLARDRLKRNJ-UHFFFAOYSA-N
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Description

2-(Oxazol-2-YL)acetonitrile is a compound with the molecular formula C5H4N2O . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . Oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone, is one of the most important heterocyclic species .


Synthesis Analysis

The synthesis of oxazolines, including 2-(Oxazol-2-YL)acetonitrile, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of 2-(Oxazol-2-YL)acetonitrile consists of a five-membered ring with one nitrogen and one oxygen atom . The InChI string for this compound is InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 , and its canonical SMILES string is C1=COC(=N1)CC#N .


Chemical Reactions Analysis

Oxazoline-based compounds, including 2-(Oxazol-2-YL)acetonitrile, have been investigated for their potential in various chemical reactions . For instance, they have been used as stabilizers for chlorinated hydrocarbons and aqueous formaldehyde solutions .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Oxazol-2-YL)acetonitrile is 108.10 g/mol . It has a topological polar surface area of 49.8 Ų and a complexity of 115 . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .

Mechanism of Action

Target of Action

2-(Oxazol-2-YL)acetonitrile is a derivative of oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Oxazoline-based compounds are known for their biological activities and have a wide range of applications in pharmaceuticals . .

Mode of Action

It’s known that oxazoline derivatives can interact with various enzymes and receptors via numerous non-covalent interactions . This suggests that 2-(Oxazol-2-YL)acetonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Oxazoline derivatives are known to have various biological properties and are used in many drugs, dyes, and catalysts . This suggests that 2-(Oxazol-2-YL)acetonitrile could potentially affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

In silico adme studies have been conducted on related compounds . These studies can provide insights into the potential bioavailability of 2-(Oxazol-2-YL)acetonitrile.

Result of Action

Given the biological activities associated with oxazoline derivatives , it can be inferred that 2-(Oxazol-2-YL)acetonitrile might have similar effects.

Future Directions

Oxazole-based molecules, including 2-(Oxazol-2-YL)acetonitrile, have been gaining attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds have shown potential in various fields, including pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . Therefore, future research directions may include the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

2-(1,3-oxazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVNLARDRLKRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608764
Record name (1,3-Oxazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxazol-2-YL)acetonitrile

CAS RN

809533-78-6
Record name (1,3-Oxazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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